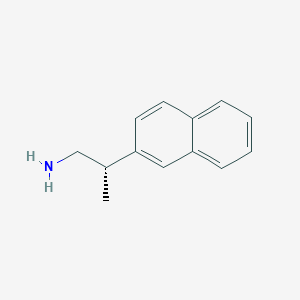
(2S)-2-Naphthalen-2-ylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Naphthalen-2-ylpropan-1-amine: is an organic compound that belongs to the class of amines It features a naphthalene ring attached to a propan-1-amine group, with the stereochemistry specified as (2S)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Naphthalen-2-ylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and a suitable chiral amine precursor.
Reaction Conditions: The naphthalene undergoes a Friedel-Crafts alkylation reaction with the chiral amine precursor in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-Naphthalen-2-ylpropan-1-amine can undergo oxidation reactions to form corresponding naphthyl ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of naphthyl alcohols.
Substitution: It can participate in substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Naphthyl ketones or aldehydes.
Reduction: Naphthyl alcohols.
Substitution: Derivatives with different functional groups replacing the amine group.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2S)-2-Naphthalen-2-ylpropan-1-amine is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology:
Biochemical Studies: This compound is used in studies to understand the interaction of amines with biological systems.
Medicine:
Pharmaceutical Development: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs.
Industry:
Material Science: this compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-Naphthalen-2-ylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The naphthalene ring can engage in π-π interactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
(2S)-2-Naphthalen-2-ylpropan-1-ol: This compound has a similar structure but with an alcohol group instead of an amine.
(2S)-2-Naphthalen-2-ylpropan-1-thiol: This compound features a thiol group in place of the amine.
Uniqueness:
Functional Group: The presence of the amine group in (2S)-2-Naphthalen-2-ylpropan-1-amine makes it unique compared to its alcohol and thiol analogs.
Reactivity: The amine group provides distinct reactivity patterns, allowing for different types of chemical transformations and interactions.
Properties
IUPAC Name |
(2S)-2-naphthalen-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-8,10H,9,14H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZVFBYLIGGNTN-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
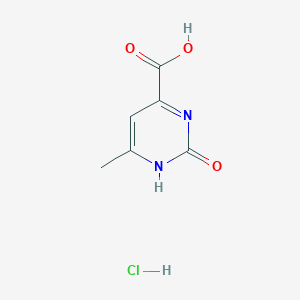
![Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2531172.png)
![N-[2-[(1-Methoxy-4-methylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2531173.png)
![5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2531176.png)
![N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}naphthalene-2-carboxamide](/img/structure/B2531177.png)
![N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B2531178.png)
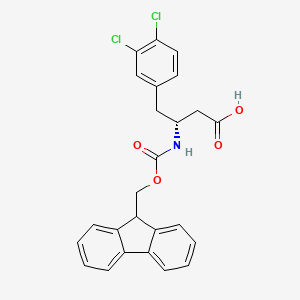
![N-phenethyl-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2531182.png)
![6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2531183.png)

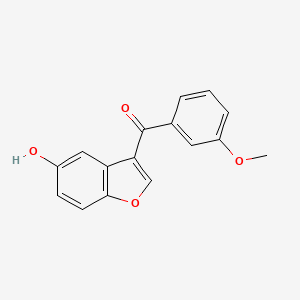
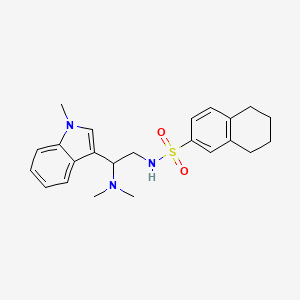
![2,6-difluoro-N-[3-(1H-pyrrol-1-yl)propyl]benzamide](/img/structure/B2531193.png)
![2-Cyclopentyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2531194.png)
